Codeine N-oxide
Overview
Description
Mechanism of Action
Target of Action
Codeine-N-oxide, also known as genocodeine, is an active metabolite of codeine . It belongs to the class of organic compounds known as morphinans . These are polycyclic compounds with a four-ring skeleton with three condensed six-member rings forming a partially hydrogenated phenanthrene moiety It is known that codeine, the parent compound, primarily targets the mu opioid receptor .
Mode of Action
The binding of codeine or morphine to the mu opioid receptor results in hyperpolarization of the neuron, leading to the inhibition of the release of nociceptive neurotransmitters . This causes an analgesic effect and increased pain tolerance due to reduced neuronal excitability .
Biochemical Pathways
Codeine, the parent compound, is primarily metabolized by two different pathways . In most people, around 80% of codeine is conjugated to form codeine-6-glucuronide . Typically less than 10% of codeine undergoes CYP2D6-mediated O-demethylation to the potent analgesic, morphine .
Pharmacokinetics
The half-life of codeine is approximately 1.47 hours . The systemic clearance of codeine is 2280 ml/min , and the renal clearance of codeine is 93.8 ml/min .
Result of Action
It is known that the binding of codeine or morphine to the mu opioid receptor results in an analgesic effect and increased pain tolerance due to reduced neuronal excitability .
Action Environment
It is known that the conversion of codeine to morphine occurs in the liver and is catalyzed by the cytochrome p450 enzyme cyp2d6 . This suggests that factors affecting liver function and the activity of CYP2D6 could potentially influence the action of Codeine-N-oxide.
Biochemical Analysis
Biochemical Properties
The biochemical properties of Codeine-N-oxide It is known that the proton signals of the codeine shift to lower field relative to the free alkaloid, because of the coordination with the Fe (III) ion that decreases the electron density of the codeine .
Molecular Mechanism
The molecular mechanism of Codeine-N-oxide It is known that it is an active metabolite of codeine
Preparation Methods
Synthetic Routes and Reaction Conditions: Codeine-N-oxide can be synthesized through the oxidation of codeine. One common method involves the use of m-chloroperbenzoic acid as the oxidizing agent. The reaction is typically carried out in chloroform at low temperatures (0 ± 5°C) to ensure controlled oxidation .
Industrial Production Methods: Industrial production of Codeine-N-oxide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques such as column chromatography is common to isolate the desired compound .
Types of Reactions:
Oxidation: Codeine-N-oxide is formed through the oxidation of codeine.
Reduction: It can undergo reduction reactions to revert to codeine.
Substitution: Various substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid in chloroform at low temperatures.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Halogenation using halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Codeine-N-oxide.
Reduction: Codeine.
Substitution: Halogenated derivatives of Codeine-N-oxide.
Scientific Research Applications
Codeine-N-oxide has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of opiate compounds.
Biology: Studied for its metabolic pathways and interactions with biological systems.
Medicine: Investigated for its potential as a pharmaceutical drug, although it is weaker than codeine.
Industry: Used in the development of analytical methods for the detection and quantification of opiates.
Comparison with Similar Compounds
Morphine-N-oxide: Another nitrogen derivative of morphine, similar in structure and function to Codeine-N-oxide.
Hydromorphone-N-oxide: A nitrogen derivative of hydromorphone, also studied for its pharmaceutical potential.
Comparison:
Codeine-N-oxide vs. Morphine-N-oxide: Both are oxidation products of their parent compounds, but Codeine-N-oxide is derived from codeine, while Morphine-N-oxide is derived from morphine. Codeine-N-oxide is weaker in analgesic effect compared to Morphine-N-oxide.
Codeine-N-oxide vs. Hydromorphone-N-oxide: Both are nitrogen derivatives, but Hydromorphone-N-oxide is derived from hydromorphone and is generally more potent than Codeine-N-oxide.
Biological Activity
Codeine N-oxide is an oxidized derivative of codeine, a well-known opioid analgesic. This compound has garnered attention due to its potential biological activities, which include antitumor effects, antimicrobial properties, and implications in pharmacokinetics. This article reviews the current understanding of the biological activity of this compound, supported by research findings and case studies.
This compound is formed through the oxidation of codeine, a process that can occur during drug metabolism or as a degradation product in pharmaceutical formulations. The presence of this compound can influence the pharmacological profile of codeine, altering its efficacy and safety.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines.
Case Study: Anticancer Properties
A study investigated the cytotoxic effects of this compound on AGS (stomach) and MCF-7 (breast) cancer cell lines. The results indicated that:
- Dose-Dependent Inhibition : this compound reduced the viability of both AGS and MCF-7 cells in a dose-dependent manner.
- IC50 Values : The IC50 value for AGS cells was determined to be 10 mmol, while for MCF-7 cells it was 2.5 mmol after 72 hours of incubation .
Cell Line | IC50 Value (mmol) | Time (hours) |
---|---|---|
AGS | 10 | 72 |
MCF-7 | 2.5 | 72 |
This suggests that this compound could potentially serve as an effective agent in cancer therapies, particularly when combined with other compounds to enhance its efficacy.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been studied for its antimicrobial activity .
In-Vitro Studies
The antimicrobial efficacy was assessed through inhibition zone measurements against various microbial strains. The results indicated:
- Inhibition zones greater than 5 mm were considered indicative of antimicrobial activity.
Complex | Inhibition Zone (mm) |
---|---|
This compound | >5 |
These findings suggest that this compound may possess potential as an antimicrobial agent, although further research is needed to elucidate its mechanism of action.
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential.
Study on Pharmacokinetics
A pharmacokinetic study involving healthy Greyhound dogs administered IV codeine revealed important insights:
- Half-Life : The half-life of codeine was approximately 1.22 hours.
- Bioavailability : Oral bioavailability was found to be only about 4%, indicating significant first-pass metabolism.
The study also highlighted that large amounts of codeine-6-glucuronide were produced, suggesting that metabolic pathways significantly influence the pharmacological effects of codeine and its derivatives .
Safety and Toxicity Considerations
Despite its potential benefits, the use of this compound raises safety concerns, particularly regarding its metabolism to morphine in ultra-rapid metabolizers.
Case Reports
Reports indicate that individuals who metabolize codeine rapidly may experience severe respiratory depression due to increased morphine levels, emphasizing the need for careful monitoring in clinical settings .
Properties
CAS No. |
3688-65-1 |
---|---|
Molecular Formula |
C18H21NO4 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-3-oxido-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-ol |
InChI |
InChI=1S/C18H21NO4/c1-19(21)8-7-18-11-4-5-13(20)17(18)23-16-14(22-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-13,17,20H,7-9H2,1-2H3/t11-,12+,13-,17-,18-,19?/m0/s1 |
InChI Key |
BDLSDHWCOJPHIE-YMVRPXFZSA-N |
SMILES |
C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O)[O-] |
Isomeric SMILES |
C[N+]1(CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O)[O-] |
Canonical SMILES |
C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O)[O-] |
melting_point |
231 - 232 °C |
Key on ui other cas no. |
3688-65-1 |
physical_description |
Solid |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.